![molecular formula C21H21N3O5S B2899063 (Z)-ethyl 2-(6-isopropyl-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897620-30-3](/img/structure/B2899063.png)
(Z)-ethyl 2-(6-isopropyl-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethyl group might be introduced through an alkylation reaction, the isopropyl group through another alkylation, the nitrobenzoyl group through a nitration followed by a Friedel-Crafts acylation , and the benzo[d]thiazole group through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene ring in the benzo[d]thiazole group would likely contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the nitrobenzoyl group, which is electron-withdrawing and could therefore make the compound susceptible to nucleophilic attack . The benzo[d]thiazole group might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound relatively polar, potentially affecting its solubility in different solvents .properties
IUPAC Name |
ethyl 2-[2-(2-nitrobenzoyl)imino-6-propan-2-yl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-4-29-19(25)12-23-17-10-9-14(13(2)3)11-18(17)30-21(23)22-20(26)15-7-5-6-8-16(15)24(27)28/h5-11,13H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFRMTASXWRYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C(C)C)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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